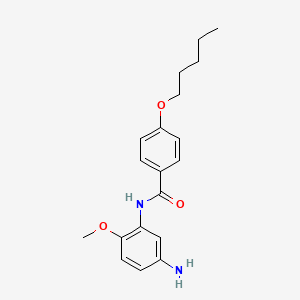

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Description

Historical Context and Discovery

This compound was first cataloged in PubChem in 2009, with subsequent modifications reflecting ongoing research into its properties. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as N-(5-amino-2-fluorophenyl)-4-(pentyloxy)benzamide, have been synthesized through substitution and coupling reactions. The compound’s emergence aligns with early 21st-century advancements in benzamide derivatives, which were explored for their biological activity and synthetic versatility.

Chemical Classification and Nomenclature

This compound belongs to the aromatic amide class, characterized by a benzamide backbone functionalized with methoxy, amino, and pentyloxy groups. Its systematic IUPAC name is N-(5-amino-2-methoxyphenyl)-4-pentoxybenzamide, and it is identified by the CAS registry number 1020055-27-9. Key molecular features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.41 g/mol |

| SMILES | COC1=C(C=C(C=C1)N)C(=O)NC2=CC=C(C=C2)OCCCCC |

| Key Functional Groups | Amide, methoxy, amino, pentyloxy |

The pentyloxy chain (OCCCCC) and methoxy group (OCH₃) contribute to its hydrophobicity and electronic properties, while the amino group (-NH₂) enhances reactivity.

Significance in Organic Chemistry Research

This compound is pivotal in two domains:

- Medicinal Chemistry : Analogous compounds, such as metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide, exhibit antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, highlighting its potential as a pharmacophore.

- Synthetic Methodology : The compound’s structure serves as a template for studying regioselective amidation and alkoxylation reactions, which are critical in designing bioactive molecules.

Its role as a precursor in synthesizing metal-coordinated ligands further underscores its utility in materials science.

Research Scope and Objectives

Current research focuses on:

- Structure-Activity Relationships : Modifying the pentyloxy chain length or substituting the methoxy group to enhance bioavailability.

- Catalytic Applications : Investigating its use in stabilizing transition metal catalysts for organic transformations.

- Biological Target Identification : Screening for interactions with enzymes or receptors implicated in disease pathways.

Ongoing studies aim to optimize synthetic routes, such as palladium-catalyzed couplings, to improve yield and purity.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-3-4-5-12-24-16-9-6-14(7-10-16)19(22)21-17-13-15(20)8-11-18(17)23-2/h6-11,13H,3-5,12,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXYYSLWSCANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-(pentyloxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

- Functional Groups : Amide group, pentyloxy chain, and amino-substituted aromatic ring.

The compound's structure suggests potential interactions with various biological targets, influencing its applications in research and development.

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide has been investigated for its potential therapeutic properties, particularly:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. For instance, studies on HepG2 cells showed significant reductions in cell viability at low concentrations, highlighting its potential as a lead compound for anticancer drug development.

- Anti-inflammatory Effects : Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This property could make it a candidate for treating inflammatory diseases .

Biochemical Research

The compound serves as a biochemical probe in proteomics research, allowing scientists to study protein interactions and functions:

- Enzyme Modulation : It has been shown to modulate enzymatic activity, which is essential for understanding metabolic pathways and developing enzyme inhibitors .

- Receptor Binding Studies : The ability of this compound to bind to specific receptors can help elucidate signaling pathways involved in various diseases, providing insights into therapeutic targets.

Material Science

This compound is also being explored for its potential applications in material science:

- Development of New Materials : Its unique chemical properties may allow for the synthesis of novel materials with specific functionalities, such as improved solubility or targeted delivery systems in drug formulations .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

- HepG2 Cell Study : Demonstrated significant cytotoxicity with an IC50 value of 1.30 µM, suggesting strong anticancer potential.

- MCF-7 Cell Line Analysis : Ongoing investigations are assessing the compound's efficacy against breast cancer cells, focusing on mechanisms of action such as apoptosis induction.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Alkoxy Chains

- N-(2-Aminophenyl)-4-(pentyloxy)benzamide (): Structural Difference: Lacks the 2-methoxy and 5-amino groups; instead, it has a single amino group at the 2-position. The pentyloxy chain may enhance lipophilicity, aiding membrane penetration .

- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (): Structural Difference: Features a peptide-like backbone and hydroxyl-phenylpropan-2-yl substituent. Activity: Not explicitly stated, but similar compounds are often explored for receptor targeting due to their conformational flexibility .

Table 1: Alkoxy Chain Length Impact on Physicochemical Properties

*LogP values estimated using fragment-based methods. Longer chains increase lipophilicity but may reduce aqueous solubility.

Substituted Benzamides with Bioactive Moieties

- 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4, ): Structural Difference: Chloro and sulfamoyl groups replace the amino and pentyloxy groups. Activity: PD-L1 inhibitor (53.3% inhibition) with low cytotoxicity, highlighting the role of electron-withdrawing groups (Cl, F) in target binding .

- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10, ): Structural Difference: Thiourea linkage and 4-methoxyphenyl group. Activity: Potent antioxidant (% inhibition = 87.7), suggesting methoxy groups enhance radical scavenging .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O3, indicating the presence of an amino group, a methoxy group, and a pentyloxy chain attached to a benzamide core. These functional groups are crucial for the compound's biological interactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzamide have been reported to possess anti-inflammatory and anticancer activities. The structure-activity relationship (SAR) analyses suggest that modifications in the side chains significantly influence the efficacy against cancer cell lines.

| Compound Name | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | 3.3 | MCF-7 |

| Novobiocin analogue | 0.85 | MCF-7 |

Table 1: Comparative anticancer activity of related compounds

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

- Study on Structural Variants : A comparative study on benzamide derivatives highlighted the importance of side chain length and functional group positioning in determining biological activity. The presence of longer alkoxy chains was associated with enhanced interaction with target proteins, potentially increasing therapeutic efficacy.

- Antiviral Activity : Related compounds have demonstrated antiviral properties against HIV-1 by inhibiting viral replication through specific molecular interactions. Such findings suggest that this compound could be explored for similar antiviral applications.

- Proteomics Applications : Given its structural characteristics, this compound is also being investigated in proteomics for its potential to interact with various proteins, influencing their functions and stability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in a laboratory setting?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling aromatic amines with activated acylating agents. For example, O-benzyl hydroxylamine hydrochloride can react with acyl chlorides under basic conditions (e.g., sodium carbonate) to form intermediates, followed by deprotection or functionalization steps . Hazard analysis is critical: evaluate risks associated with reagents like dichloromethane and pentanes, and employ ventilation and PPE due to potential mutagenicity (observed in structurally similar anomeric amides) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (≥98% purity criteria) and NMR (to confirm substitution patterns on the aromatic rings) .

- DSC (Differential Scanning Calorimetry) to monitor thermal stability, as decomposition may occur during heating .

- Mass spectrometry to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during the coupling reaction of the benzamide intermediate?

- Methodological Answer : Optimize reaction conditions using:

- Catalytic additives : Sodium pivalate can enhance acylation efficiency by stabilizing reactive intermediates .

- Solvent selection : Polar aprotic solvents like acetonitrile improve solubility of aromatic amines and acyl chlorides .

- Temperature control : Maintain sub-ambient temperatures to minimize side reactions (e.g., hydrolysis of acyl chlorides) .

Q. How does the pentyloxy group influence the compound’s physicochemical properties compared to shorter-chain analogs (e.g., methoxy or ethoxy derivatives)?

- Methodological Answer :

- Lipophilicity : The pentyloxy chain increases logP values, enhancing membrane permeability (critical for in vitro bioactivity studies) .

- Crystallinity : Longer alkoxy chains reduce melting points, complicating crystallization. Use mixed-solvent systems (e.g., diethyl ether/pentanes) for recrystallization .

- Steric effects : The pentyl group may hinder π-π stacking in solid-state structures, observed via X-ray diffraction in related benzamides .

Q. What mutagenicity risks are associated with handling this compound, and how can they be mitigated?

- Methodological Answer :

- Ames II testing is recommended for mutagenicity screening. Structurally similar anomeric amides showed low mutagenicity comparable to benzyl chloride, but precautions are still required .

- Mitigation : Use fume hoods, avoid skin contact, and implement waste neutralization protocols (e.g., treatment with trichloroisocyanuric acid for hazardous byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic stability assays : Test cytochrome P450 interactions to identify rapid metabolism in vivo (e.g., trifluoromethyl groups in analogs improve stability ).

- Formulation adjustments : Use PEG-based vehicles to enhance solubility and bioavailability, as seen in studies of related PARP-1 inhibitors .

Safety and Compliance

Q. What are the critical storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Store under inert gas (argon) at –20°C to prevent oxidation.

- Avoid exposure to moisture (hygroscopic degradation observed in benzamide analogs) .

Comparative Structural Analysis

Q. How does the electronic profile of the 5-amino-2-methoxyphenyl moiety affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The methoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic attacks.

- The amino group can participate in intramolecular hydrogen bonding, reducing reactivity at the ortho position (observed in sulfonamide analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.